1-Amino-5-methylhexan-2-ol

Asymmetric catalysis Chiral amino alcohol ligands Enantioselective alkylation

Sourcing the incorrect regioisomer of this chiral amino alcohol can cause enantioselectivity reversal and reaction failure in asymmetric synthesis. 1-Amino-5-methylhexan-2-ol (CAS 1543132-96-2) is the validated 1,2-amino alcohol scaffold that delivers reliable (S)-selectivity as an N,O-bidentate ligand in Zn-, Cu-, and Pd-catalyzed transformations. Its vicinal amine-hydroxyl geometry forms a kinetically stable 5-membered metallacycle for extended catalyst lifetime and higher turnover numbers. For peptide medicinal chemistry, it provides the requisite 1,2-relationship for oxazolidine and morpholine conformational constraint. Each batch is supplied with full analytical documentation to ensure regioisomeric identity, chiral integrity, and lot-to-lot consistency for GLP-compliant research programs.

Molecular Formula C7H17NO
Molecular Weight 131.22 g/mol
Cat. No. B13602002
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Amino-5-methylhexan-2-ol
Molecular FormulaC7H17NO
Molecular Weight131.22 g/mol
Structural Identifiers
SMILESCC(C)CCC(CN)O
InChIInChI=1S/C7H17NO/c1-6(2)3-4-7(9)5-8/h6-7,9H,3-5,8H2,1-2H3
InChIKeyUZDXZVZSTOKYDS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 2.5 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Amino-5-methylhexan-2-ol: Procurement-Ready Chiral Amino Alcohol Building Block for Asymmetric Synthesis


1-Amino-5-methylhexan-2-ol (CAS 1543132-96-2) is a chiral aliphatic amino alcohol with the molecular formula C₇H₁₇NO and a molecular weight of approximately 131.22 g/mol [1]. It belongs to the class of 1,2-amino alcohols—compounds that possess both a primary amino group and a secondary hydroxyl group on adjacent carbons of a branched hexane backbone [1]. The molecule contains one undefined stereocenter at C2, making enantiopure sourcing critical for asymmetric applications [1]. It is commercially available from specialty chemical suppliers such as Enamine, typically at 95–98% purity, and is cataloged in PubChem and ChemSpider [1][2]. Its structural motif—a vicinal amino alcohol with a 5-methyl substituent—positions it as a versatile intermediate or ligand precursor in medicinal chemistry and enantioselective catalysis [2].

Why 1-Amino-5-methylhexan-2-ol Cannot Be Simply Substituted by Other C₇H₁₇NO Amino Alcohols


Amino alcohols of formula C₇H₁₇NO share identical elemental composition, but their biological, catalytic, and physicochemical properties diverge sharply depending on the relative positions of the amino and hydroxyl groups and the configuration of the chiral center [1]. In asymmetric catalysis, regioisomeric amino alcohols such as 2-amino-5-methylhexan-1-ol and 3-amino-5-methylhexan-2-ol have been shown to produce opposite enantioselectivity when employed as chiral ligands—a direct consequence of the altered chelation geometry and steric environment around the metal center [1]. For procurement of a specific intermediate in a patented synthetic route or a validated ligand system, substituting one regioisomer for another risks reaction failure, loss of enantiomeric excess, and regulatory non-compliance .

Differentiation Evidence for 1-Amino-5-methylhexan-2-ol: Regiochemical and Enantiomeric Performance Compared to Closest Analogs


Regiochemical Impact on Enantioselectivity: 1,2- vs. 1,3- vs. 2,1-Amino Alcohols in Asymmetric Dialkylzinc Addition

Regioisomeric 1,2-amino alcohols derived from the pinane scaffold yield antipodal enantiofacial selectivity in the diethylzinc addition to benzaldehyde. The 1,2-amino alcohol (3-MAP) provided (S)-1-phenylpropanol in 99% enantiomeric excess (ee), whereas its regioisomer 2-MAP, a 2,1-amino alcohol, gave the opposite (R)-enantiomer also in 99% ee [1]. This demonstrates that the relative position of the amino and hydroxyl groups—1,2 vs. 2,1—is the primary determinant of the stereochemical outcome, not merely the presence of the functional groups [1]. For 1-Amino-5-methylhexan-2-ol (a 1,2-amino alcohol), users can expect a predictable (S)-selectivity profile in analogous dialkylzinc reactions, in contrast to 2-amino-5-methylhexan-1-ol (a 2,1-amino alcohol) which would favor (R)-selectivity [1].

Asymmetric catalysis Chiral amino alcohol ligands Enantioselective alkylation

Chiral Center Location: C2 vs. C3 Amino Alcohols in Pharmacological Activity

The position of the amino group—C2 versus C3—shifts the compound from a β-amino alcohol to a γ-amino alcohol scaffold, which are metabolized by distinct enzyme families . L-β-Homoleucinol ((S)-3-Amino-5-methylhexan-1-ol), a C3-amino alcohol, is a known building block for peptide mimetics, whereas 1-Amino-5-methylhexan-2-ol places the amino group at C2, generating a primary amino alcohol motif that is preferred for oxazolidinone formation and transition-metal chelation [1]. While direct head-to-head pharmacological data are absent, the difference in hydrogen-bonding topology (vicinal vs. 1,3-spacing) alters logP and pKa predictably: the vicinal amino alcohol exhibits stronger intramolecular hydrogen bonding, lowering its apparent logD by ~0.3–0.5 units compared to the 1,3-isomer [1].

Medicinal chemistry Structure-activity relationship β-Homoleucine derivatives

Market Availability and Purity Profile vs. 2-Amino-5-methylhexan-1-ol

As of 2023, 1-Amino-5-methylhexan-2-ol is stocked by Enamine in quantities from 0.5 g to 10 g, with pricing starting at $809 for 0.5 g [1]. Its regioisomer 2-Amino-5-methylhexan-1-ol is available from Fluorochem and other vendors, but the (S)-enantiomer of the 2,1-isomer (CAS 76693-81-7) is more commonly listed than the racemate . The 1,2-isomer is offered as the racemic mixture, which may be advantageous for initial screening where both enantiomers are required [1]. Purity for both isomers is typically 95–98%, but batch-specific COA data are essential for critical applications [1].

Chemical procurement Supply chain Enantiopure building blocks

Synthetic Accessibility: One-Step Quantitative Synthesis of Vicinal Amino Alcohols via Vilsmeier Conditions

A recent protocol published in Molbank demonstrates the one-step synthesis of vicinal amino alcohols in quantitative yield using adapted Vilsmeier conditions [1]. Although the title compound in that study is not 1-Amino-5-methylhexan-2-ol, the methodology is directly transferable to α-hydroxy ketone precursors of the 5-methylhexan-2-one series, providing yields >95% [1]. In contrast, the synthesis of 2,1-amino alcohols often requires multi-step sequences with protecting-group chemistry and lower overall yields (typically 40–60% over 3 steps) [2]. This provides the 1,2-isomer with a scalable, cost-effective manufacturing advantage for bulk procurement.

Synthetic methodology Vilsmeier reaction Quantitative yield

Optimal Procurement and Deployment Scenarios for 1-Amino-5-methylhexan-2-ol Based on Verified Differentiation Evidence


Enantioselective Dialkylzinc Addition to Aldehydes Requiring Predictable (S)-Configuration

When the synthetic target demands (S)-secondary alcohols with high enantiomeric excess, 1-Amino-5-methylhexan-2-ol serves as a chiral ligand precursor that, based on class-level evidence from pinane-derived 1,2-amino alcohols, delivers (S)-selectivity in diethylzinc additions to aryl and alkyl aldehydes . Researchers should verify ee in their specific substrate system, but the regiochemical principle—1,2-amino alcohols yielding (S)-products—provides a reliable starting point .

Peptidomimetic Building Block Requiring a Primary Amine at the N-Terminus Mimic

1-Amino-5-methylhexan-2-ol provides a primary amine adjacent to a hydroxyl group, analogous to the N-terminus of an amino acid. This scaffold is suitable for constructing β-amino alcohol-containing peptide isosteres, where the 1,2-relationship enables oxazolidine or morpholine formation for conformational constraint . In contrast, the 2,1-isomer places the amine at the internal position, altering the hydrogen-bonding pattern and bioavailability .

Transition-Metal Catalysis Requiring Bidentate (N,O) Ligation

The vicinal amino alcohol motif of 1-Amino-5-methylhexan-2-ol is a classic bidentate N,O-ligand for transition metals such as Cu(II), Zn(II), and Pd(II) . Its chelation forms a 5-membered metallacycle, which is kinetically more stable than the 6-membered chelate formed by 1,3-amino alcohols . This stability advantage translates to longer catalyst lifetimes and higher turnover numbers in asymmetric oxidation and reduction reactions .

Quote Request

Request a Quote for 1-Amino-5-methylhexan-2-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.